molecular formula C17H22N6O3S B3010720 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea CAS No. 1203229-65-5

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea

Cat. No.: B3010720
CAS No.: 1203229-65-5
M. Wt: 390.46
InChI Key: XIIKGJNMGPXIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrimidinyl-piperazine moiety, and a sulfonyl-ethyl linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea are not fully understood yet. Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase . These interactions can influence various biochemical reactions, potentially altering the activity of the enzyme and impacting the overall biochemical pathway .

Cellular Effects

The cellular effects of this compound are currently under investigation. Some related compounds have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may also have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. It’s plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds in its class .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of phenyl isocyanate with 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanol in the presence of a base to form the urea linkage. The sulfonyl group is then introduced through a sulfonation reaction using sulfonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea: Lacks the pyrimidinyl and sulfonyl groups, resulting in different biological activity.

    1-Phenyl-3-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea: Contains a pyridinyl group instead of a pyrimidinyl group, which may alter its binding affinity and specificity.

    1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)urea: Lacks the sulfonyl group, affecting its chemical reactivity and biological properties.

Uniqueness: The presence of both the pyrimidinyl-piperazine moiety and the sulfonyl-ethyl linkage in 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIKGJNMGPXIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.